molecular formula C8H4F3NO B15239462 3,3,5-Trifluoro-1,3-dihydro-2H-indol-2-one

3,3,5-Trifluoro-1,3-dihydro-2H-indol-2-one

Cat. No.: B15239462
M. Wt: 187.12 g/mol
InChI Key: YJCNHTXHKRXYHK-UHFFFAOYSA-N
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Description

3,3,5-Trifluoro-1,3-dihydro-2H-indol-2-one is a fluorinated indole derivative. Fluorinated compounds are of significant interest due to their unique properties, which include increased metabolic stability and enhanced binding affinity in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of indole derivatives using reagents like trifluoromethyl iodide (CF3I) in the presence of a base . Another approach involves the use of trifluoromethyl sulfonates as trifluoromethylating agents under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or copper can enhance the efficiency of these reactions .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: NaOMe, KOtBu

Major Products Formed:

  • Oxidized derivatives
  • Reduced forms
  • Substituted indole derivatives

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3,3,5-Trifluoro-1,3-dihydro-2H-indol-2-one is unique due to its indole structure, which provides additional sites for functionalization and enhances its versatility in various applications. The presence of the trifluoromethyl groups further increases its metabolic stability and binding affinity, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C8H4F3NO

Molecular Weight

187.12 g/mol

IUPAC Name

3,3,5-trifluoro-1H-indol-2-one

InChI

InChI=1S/C8H4F3NO/c9-4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13)

InChI Key

YJCNHTXHKRXYHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(C(=O)N2)(F)F

Origin of Product

United States

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